![molecular formula C19H13F2N5O2 B2529150 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-00-6](/img/structure/B2529150.png)
3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. Pyrazolopyrimidines are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the glycosylation of precursor molecules, as seen in the synthesis of various 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides . The key intermediates in these syntheses are typically protected glycosyl derivatives, which are then transformed through conventional functional group manipulations to yield the final compounds. For example, glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine with a protected ribofuranose followed by debenzoylation produced a 3-bromo-4-aminopyrazolo[3,4-d]pyrimidine ribonucleoside .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. X-ray crystallography provides detailed insights into the crystal system, space group, and conformation of the molecules. For instance, a novel pyrazole derivative was found to crystallize in the triclinic crystal system with a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, aminations, and thiations. These reactions are crucial for introducing various functional groups that can modulate the biological activity of the compounds. For example, thiation followed by deblocking of a protected N-1 glycosyl derivative yielded a cyanothiopurinol ribonucleoside with significant in vitro antiviral and antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of functional groups like fluoro, amino, and methoxy can affect these properties. For instance, the introduction of polar groups like ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives significantly influenced their in vitro and in vivo biological behavior, including tumor uptake kinetics . Additionally, the thermal decomposition and nonlinear optical properties of these compounds can be studied using thermogravimetric analysis and calculations of polarizability and hyperpolarizability .
科学的研究の応用
Synthesis Techniques
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves high-temperature glycosylation reactions, demonstrating their utility in creating nucleoside analogs with potential biological activities. For example, specific glycosylation procedures have been applied to various precursors, leading to compounds with significant in vitro activity against certain viruses and tumor cells (Petrie et al., 1985).
- Microwave-assisted cyclocondensation has been utilized for the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the efficiency of modern synthetic techniques in preparing compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Biological Activities
- Certain pyrazolo[3,4-d]pyrimidine derivatives have been explored for their COX-2 selective inhibitory properties, revealing their potential as anti-inflammatory agents. Synthesis efforts in this domain have yielded compounds with superior inhibitory profiles compared to reference standards, supported by molecular modelling studies (Raffa et al., 2009).
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the versatility of this scaffold in medicinal chemistry. Structure-activity relationship (SAR) analyses have highlighted the potential of these compounds as therapeutic agents (Rahmouni et al., 2016).
- The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been pursued, with some compounds showing significant antiviral activities against bird flu influenza (H5N1), underscoring the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research (Hebishy et al., 2020).
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c1-11-2-5-13(6-3-11)26-17-14(9-23-26)19(28)25(10-22-17)24-18(27)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUQCCAGBJQHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
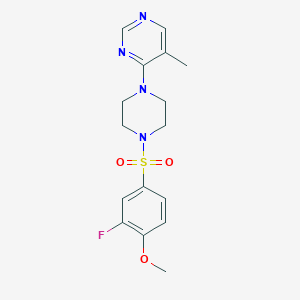
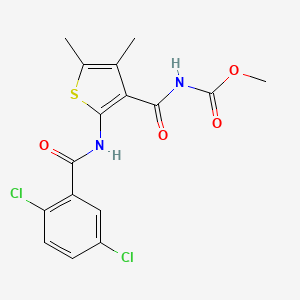
![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)
![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)
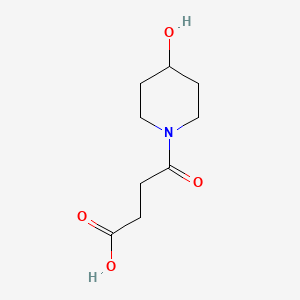
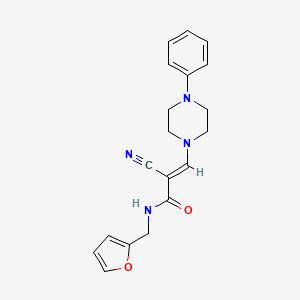
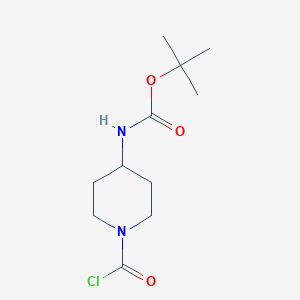



![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)